molecular formula C9H16N4 B2916114 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1247660-15-6

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2916114
CAS RN: 1247660-15-6
M. Wt: 180.255
InChI Key: PQTBEXHIKUVLSH-UHFFFAOYSA-N
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Description

“8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It’s also known as “®-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride” in English .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have been found to exhibit diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anticancer Activity

Some derivatives of the compound have shown potent cytotoxic activities against MDA-MB-231 cells and MCF-7 cells . These results suggest potential applications in cancer treatment .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antidiabetic activity . This makes them potential candidates for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These compounds have also been found to exhibit anti-platelet aggregation activity , which could be beneficial in the treatment of cardiovascular diseases.

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives have demonstrated antifungal properties , suggesting potential applications in the treatment of fungal infections.

Antimalarial Activity

These compounds have also shown antimalarial properties , indicating potential uses in the treatment of malaria.

Antitubercular Activity

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antitubercular activity , suggesting potential applications in the treatment of tuberculosis.

properties

IUPAC Name

8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBEXHIKUVLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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